molecular formula C7H5Cl2NO2 B8693114 6-Chloro-5-methoxypyridine-2-carbonyl chloride

6-Chloro-5-methoxypyridine-2-carbonyl chloride

Cat. No. B8693114
M. Wt: 206.02 g/mol
InChI Key: PUBHVJYMCIQWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-methoxypyridine-2-carbonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-methoxypyridine-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methoxypyridine-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-5-methoxypyridine-2-carbonyl chloride

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

6-chloro-5-methoxypyridine-2-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO2/c1-12-5-3-2-4(7(9)11)10-6(5)8/h2-3H,1H3

InChI Key

PUBHVJYMCIQWEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-5-methoxypicolinic acid (1.5 g, 8.0 mmol), thionyl chloride (5 g, 8.0×5.25 mmol), a catalytic amount (35 mg) of N,N-dimethylformamide and 5 ml of benzene was refluxed for 1 hour. Then, thionyl chloride and benzene were distilled off, and the residue was distributed with water and dichloromethane. A dichloromethane layer was separated and dried with sodium sulfate. The solvent was then distilled off to obtain 1.64 g of 6-chloro-5-methoxypicolinic acid chloride. It was dissolved again in 5 ml of dichloromethane and the resultant solution was added dropwise to a solution of phenol (0.79 g, 8×1.05 mmol) and triethyl amine (0.89 g, 8×1.1 mmol) in 30 ml of dichloromethane under cooling with ice. After conclusion of the addition, the reaction solution was stirred at room temperature for 2 hours, followed by adding water to separate an organic layer. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and dried with sodium sulfate. The organic solvent was distilled off to obtain a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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